
4-(Benzyloxy)-2-bromo-1-methylbenzene
Descripción general
Descripción
Synthesis Analysis
The synthesis of brominated aromatic compounds can be achieved through various methods. For instance, the paper titled "Facile oxidation of fused 1,4-dimethoxybenzenes to 1,4-quinones using NBS" discusses the use of N-bromosuccinimide (NBS) to selectively oxidize and brominate aromatic compounds . Although the specific synthesis of "4-(Benzyloxy)-2-bromo-1-methylbenzene" is not detailed, the principles of bromination using NBS could potentially be applied to its synthesis.
Molecular Structure Analysis
The molecular structure of brominated benzenes is characterized by the influence of bromine on the electron distribution in the aromatic ring. The paper "X-Ray Structure Determinations of Bromo- and/or Bromomethylsubstituted Benzenes" provides insights into the structural characteristics of brominated benzenes, including various types of intermolecular interactions such as C–H···Br and C–Br···π . These interactions can affect the overall stability and reactivity of the molecule.
Chemical Reactions Analysis
Brominated aromatic compounds can undergo various chemical reactions, including radical cyclization and carboxylation as described in the paper on "Aryl radical cyclization with alkyne followed by tandem carboxylation" . These reactions are facilitated by the presence of the bromine atom, which can act as a good leaving group or participate in electrophilic aromatic substitution reactions.
Physical and Chemical Properties Analysis
The physical and chemical properties of brominated benzenes are influenced by the substituents attached to the benzene ring. The presence of bromine generally increases the density and boiling point of the compound compared to unsubstituted benzene. The paper "Crystal and molecular structure of methyl 4,6-O-benzylidene-2-O-p-bromobenzenesulphonyl-3-cyano-3-deoxy-α-D-altropyranoside" discusses the crystal structure of a brominated benzene derivative, which can provide information on the solid-state properties of such compounds .
Aplicaciones Científicas De Investigación
-
Pharmaceutical and Medicinal Chemistry
- Application : Chalcones derivatives, which can be synthesized using compounds like 1-(4-benzyloxy-5-chloro-2-hydroxy-3-iodophenyl)-3-(substitutedphenyl) prop-2-en-1-one, have wide applications in pharmaceutical and medicinal chemistry .
- Method : These compounds were synthesized by coupling with aromatic substituted aldehyde .
- Results : The synthesized compounds were characterized by IR, 13C NMR, 1H NMR, and Mass spectra. They were also screened for antimicrobial activity .
-
Chemical Synthesis
- Application : 4-Benzyloxyphenol is used in the synthesis of bis (4-benzyloxyphenoxy)phenyl phosphine oxide. It plays an essential role in the preparation of hetaryl-azophenol dyes via heterocyclic amines in nitrosyl sulphuric acid .
- Method : The specific method of synthesis is not provided in the source, but it likely involves chemical reactions with other compounds .
- Results : The compound is used for polyester fiber dyeing and in the rubber industry. It also acts as a depigmenting agent .
-
Retinal Disorders Treatment
- Application : A 4-Benzyloxy-benzylamino Chemotype has been evolved to provide efficacious, potent, and isoform selective PPARα agonists as leads for retinal disorders .
- Method : The specific method of application is not provided in the source, but it likely involves chemical reactions with other compounds .
- Results : The studies identify a pipeline of candidates positioned for detailed PK/PD and pre-clinical evaluation .
-
Medical Depigmentation
- Application : Monobenzone, also called 4-(Benzyloxy)phenol and monobenzyl ether of hydroquinone (MBEH) is used as a topical drug for medical depigmentation .
- Method : The specific method of application is not provided in the source, but it likely involves topical application .
- Results : The topical application of monobenzone in animals increases the excretion of melanin from melanocytes. The same action is thought to be responsible for the depigmenting effect of the drug in humans .
Safety And Hazards
There is no specific safety and hazard information available for “4-(Benzyloxy)-2-bromo-1-methylbenzene”. However, similar compounds have been classified as hazardous according to the 2012 OSHA Hazard Communication Standard5.
Direcciones Futuras
There is no specific information available on the future directions of “4-(Benzyloxy)-2-bromo-1-methylbenzene”. However, similar compounds have been studied for their potential as therapeutic agents for various diseases6.
Please note that the information provided is based on the available data and may not be fully accurate or complete. For more detailed information, please refer to the original sources or consult with a chemical expert.
Propiedades
IUPAC Name |
2-bromo-1-methyl-4-phenylmethoxybenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13BrO/c1-11-7-8-13(9-14(11)15)16-10-12-5-3-2-4-6-12/h2-9H,10H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UENAXUWFESQYML-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)OCC2=CC=CC=C2)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13BrO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70447382 | |
| Record name | 4-(BENZYLOXY)-2-BROMO-1-METHYLBENZENE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70447382 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
277.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(Benzyloxy)-2-bromo-1-methylbenzene | |
CAS RN |
60710-40-9 | |
| Record name | 2-Bromo-1-methyl-4-(phenylmethoxy)benzene | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=60710-40-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-(BENZYLOXY)-2-BROMO-1-METHYLBENZENE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70447382 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![{2-[(difluoromethyl)thio]-1H-benzimidazol-1-yl}acetic acid](/img/structure/B1337724.png)
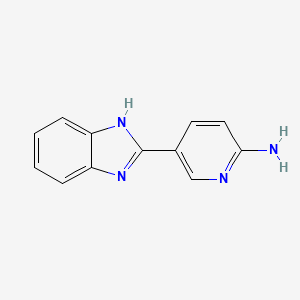
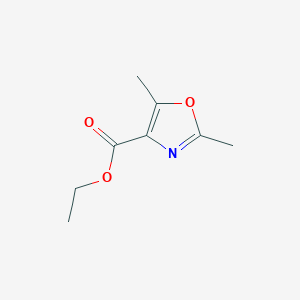
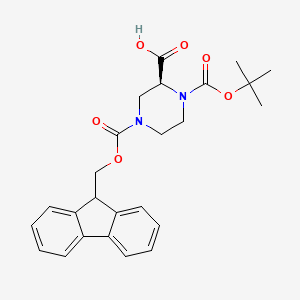
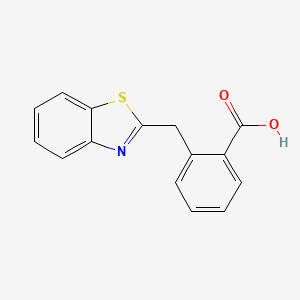
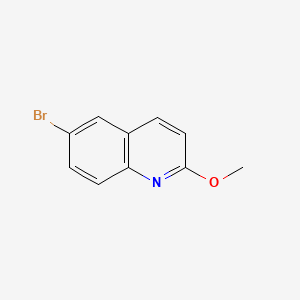

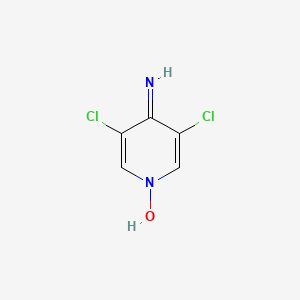
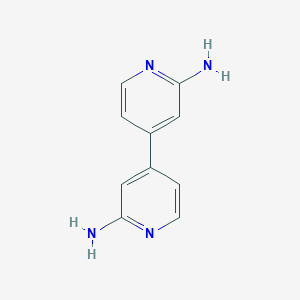
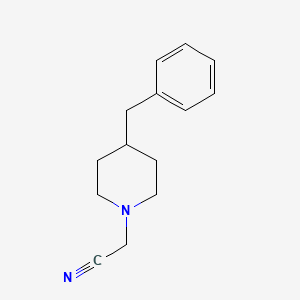
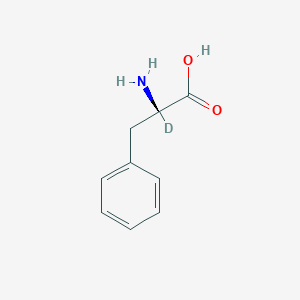
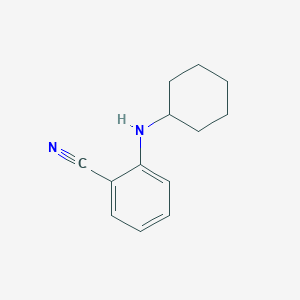

![5-[[9-[(9H-Fluoren-9-ylmethoxycarbonyl)amino]-9H-xanthen-3-yl]oxy]valeric acid](/img/structure/B1337764.png)